L-Ascorbic Acid-13C6-1: A Technical Guide for Researchers
L-Ascorbic Acid-13C6-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid-13C6-1, a stable isotope-labeled form of Vitamin C, serves as a powerful tool in metabolic research, clinical diagnostics, and drug development. Its unique properties allow for precise tracing and quantification of ascorbic acid and its metabolic fate in complex biological systems. This technical guide provides a comprehensive overview of L-Ascorbic acid-13C6-1, its primary applications, detailed experimental protocols for its use as an internal standard in mass spectrometry and in metabolic flux analysis, and its role in elucidating key signaling pathways.
Introduction to L-Ascorbic Acid-13C6-1
L-Ascorbic acid-13C6-1 is a non-radioactive, stable isotope-labeled analog of L-ascorbic acid (Vitamin C) where all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1] This isotopic enrichment increases the molecular weight of the molecule by six atomic mass units compared to its natural counterpart, a key feature that allows for its differentiation and quantification in mass spectrometry-based analytical methods.[1] While chemically identical to the naturally occurring L-ascorbic acid in terms of its antioxidant properties and biological activity, its distinct mass-to-charge ratio (m/z) makes it an invaluable tool for researchers.[1]
The primary applications of L-Ascorbic acid-13C6-1 stem from its utility as a tracer and an internal standard.[2] In metabolic studies, it allows for the precise tracking of ascorbic acid uptake, distribution, and metabolism within cells and organisms.[2] As an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), it enables accurate measurement of endogenous L-ascorbic acid concentrations by correcting for variations in sample preparation and instrument response.[2]
Physicochemical Properties
The key physicochemical properties of L-Ascorbic acid-13C6-1 are summarized in the table below, compiled from various supplier specifications.
| Property | Value | Reference(s) |
| Molecular Formula | ¹³C₆H₈O₆ | [3] |
| Molecular Weight | 182.08 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~193 °C | [4] |
| Isotopic Purity | ≥99 atom % ¹³C | [4] |
| Chemical Purity | ≥98% | [5] |
| Mass Shift (M+) | 6 | [4] |
| Storage Conditions | -20°C, protect from light | [6] |
Primary Uses and Applications
Internal Standard for Quantitative Analysis
The most common application of L-Ascorbic acid-13C6-1 is as an internal standard for the accurate quantification of L-ascorbic acid in biological matrices such as plasma, serum, and tissue extracts. Due to its similar chemical and physical properties to the unlabeled analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of analytical variability, leading to highly accurate and precise measurements.
Metabolic Flux Analysis (MFA)
L-Ascorbic acid-13C6-1 is a valuable tracer for metabolic flux analysis, a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing the ¹³C-labeled ascorbic acid to cells or organisms, researchers can track the incorporation of the labeled carbon atoms into various downstream metabolites. The pattern and extent of ¹³C enrichment in these metabolites provide quantitative insights into the activity of metabolic pathways.
Elucidating Signaling Pathways in Cancer Research
L-ascorbic acid has been shown to play a role in various signaling pathways, particularly in the context of cancer research. The use of L-Ascorbic acid-13C6-1 can aid in studying the direct and indirect effects of ascorbic acid on these pathways. For instance, L-ascorbic acid has been demonstrated to induce endoplasmic reticulum (ER) stress through the IRE/JNK/CHOP signaling pathway, leading to apoptosis in cancer cells. Additionally, it is known to regulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a critical regulator of tumor progression.
Experimental Protocols
Quantification of L-Ascorbic Acid in Plasma using LC-MS/MS with L-Ascorbic Acid-13C6-1 as an Internal Standard
This protocol provides a general framework for the quantification of L-ascorbic acid in human plasma.
4.1.1. Materials and Reagents
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L-Ascorbic acid-13C6-1 (Internal Standard)
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L-Ascorbic acid (for calibration curve)
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Metaphosphoric acid (MPA)
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Acetonitrile (ACN), LC-MS grade
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Formic acid, LC-MS grade
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Ultrapure water
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Human plasma (control)
4.1.2. Sample Preparation
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Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of a known concentration of L-Ascorbic acid-13C6-1 in a stabilizing solution (e.g., 5% MPA).
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
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Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
4.1.3. LC-MS/MS Parameters
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LC Column: A C18 reversed-phase column is typically used.
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
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Flow Rate: 0.3 - 0.5 mL/min
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Injection Volume: 5 - 10 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI) in negative mode
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MRM Transitions:
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L-Ascorbic acid: Precursor ion (m/z) 175 -> Product ion (m/z) 115
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L-Ascorbic acid-13C6-1: Precursor ion (m/z) 181 -> Product ion (m/z) 119
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4.1.4. Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (L-Ascorbic acid) to the internal standard (L-Ascorbic acid-13C6-1) and comparing it to a calibration curve prepared with known concentrations of unlabeled L-ascorbic acid.
Generalized Workflow for ¹³C Metabolic Flux Analysis
This section outlines a general workflow for conducting a metabolic flux analysis experiment using a ¹³C-labeled substrate like L-Ascorbic acid-13C6-1.
4.2.1. Experimental Design
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Define the Metabolic Network: Identify the key metabolic pathways of interest.
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Select the ¹³C-Tracer: Choose the appropriate ¹³C-labeled substrate (in this case, L-Ascorbic acid-13C6-1) to maximize labeling in the pathways of interest.
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Determine Labeling Duration: The incubation time with the tracer should be sufficient to achieve isotopic steady-state in the metabolites of interest.
4.2.2. Cell Culture and Labeling
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Culture cells in a defined medium.
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Replace the standard medium with a medium containing the ¹³C-labeled substrate.
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Incubate the cells for the predetermined duration.
4.2.3. Metabolite Extraction
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Quench metabolic activity rapidly, typically by using cold methanol or other quenching solutions.
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Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
4.2.4. Analytical Measurement
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Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.
4.2.5. Computational Flux Analysis
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Use specialized software to fit the experimentally measured MIDs to a metabolic model.
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The software calculates the metabolic fluxes that best explain the observed labeling patterns.
Visualization of Pathways and Workflows
Caption: Workflow for LC-MS/MS quantification of L-ascorbic acid.
Caption: Generalized workflow for 13C Metabolic Flux Analysis.
Caption: L-Ascorbic acid-induced ER stress signaling pathway.
Caption: Regulation of HIF-1α signaling by L-Ascorbic Acid.
Conclusion
L-Ascorbic acid-13C6-1 is an indispensable tool for researchers in a wide range of scientific disciplines. Its application as an internal standard ensures the accuracy and reliability of quantitative studies, while its use as a metabolic tracer provides unparalleled insights into the complexities of cellular metabolism. Furthermore, its utility in elucidating the mechanisms of action of L-ascorbic acid in critical signaling pathways continues to advance our understanding of human health and disease, particularly in the field of oncology. This technical guide provides a foundational understanding and practical protocols to facilitate the effective use of L-Ascorbic acid-13C6-1 in research and development.
References
- 1. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. A Simplified Sample Preparation Method for the Assessment of Plasma Ascorbic Acid in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
